molecular formula C10H14O2 B1594772 Benzene, (1-ethoxyethoxy)- CAS No. 5426-78-8

Benzene, (1-ethoxyethoxy)-

Cat. No.: B1594772
CAS No.: 5426-78-8
M. Wt: 166.22 g/mol
InChI Key: WDAPDTRODNUPPB-UHFFFAOYSA-N
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Description

Chemical Identification and Nomenclature

IUPAC Naming Conventions

The IUPAC name 1-ethoxyethoxybenzene is derived using substitutive nomenclature rules for ethers. The parent hydrocarbon is benzene, and the substituent is the 1-ethoxyethoxy group ($$-\text{OCH}(\text{CH}2\text{CH}3)\text{OCH}2\text{CH}3$$). According to IUPAC guidelines, ethers are named as alkoxy derivatives of parent hydrocarbons. The numbering prioritizes the benzene ring, with the ethoxyethoxy group treated as a single substituent. The systematic name reflects the ethoxy group bonded to the ethoxy oxygen, followed by the benzene core.

Systematic and Common Synonyms

The compound is known by several synonyms, including:

  • Phenyl ethyl acetal
  • Acetaldehyde, ethyl phenyl acetal
  • (1-Ethoxyethoxy)benzene
  • α-Ethoxyphenetole .

These names highlight its functional groups or historical naming conventions. For example, "phenyl ethyl acetal" emphasizes its acetal structure derived from benzyl alcohol and ethanol.

CAS Registry Number and DSSTox Identifier

  • CAS Registry Number : 5426-78-8.
  • DSSTox Substance ID : DTXSID00863536.
Table 1: Key Identifiers and Properties
Property Value Source
CAS RN 5426-78-8
DSSTox ID DTXSID00863536
Molecular Formula $$ \text{C}{10}\text{H}{14}\text{O}_{2} $$
Molecular Weight 166.22 g/mol
Boiling Point 227°C at 760 mmHg
Density 0.979 g/cm³

The CAS RN and DSSTox ID facilitate unambiguous identification in regulatory and scientific databases, such as the EPA’s CompTox Chemicals Dashboard.

Properties

IUPAC Name

1-ethoxyethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-3-11-9(2)12-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAPDTRODNUPPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00863536
Record name Benzene, (1-ethoxyethoxy)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5426-78-8
Record name (1-Ethoxyethoxy)benzene
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Record name Benzene, (1-ethoxyethoxy)-
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Record name Phenylethyl acetal
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Record name Benzene, (1-ethoxyethoxy)-
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Record name Benzene, (1-ethoxyethoxy)-
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Record name α-ethoxyphenetole
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Preparation Methods

Synthetic Route and Reaction Conditions

Key Reaction:

Process Description:

The reaction proceeds by the acid-catalyzed addition of ethyl vinyl ether to the hydroxyl group of 4-vinylphenol, forming the 1-ethoxyethoxy protective group on the benzene ring. The reaction is typically carried out under reflux to ensure complete conversion.

Industrial Scale Production

On an industrial scale, the process is optimized for higher yield and purity:

  • Use of continuous flow reactors to improve reaction control and scalability.
  • Optimized temperature and catalyst concentration to maximize conversion.
  • Purification steps such as distillation and recrystallization to isolate the pure compound.

Reaction Mechanism

The mechanism involves:

  • Protonation of the ethyl vinyl ether by the acid catalyst.
  • Nucleophilic attack by the phenolic oxygen on the activated vinyl ether.
  • Formation of the 1-ethoxyethoxy protective group on the aromatic ring.

The vinyl group remains intact during this protection step, allowing further functionalization or polymerization.

Data Table: Typical Reaction Parameters and Outcomes

Parameter Details Notes
Starting Material 4-vinylphenol Purity > 98%
Reagent Ethyl vinyl ether Stoichiometric or slight excess
Catalyst p-Toluenesulfonic acid 1-5 mol% relative to phenol
Solvent Toluene Dry, inert atmosphere
Temperature Reflux (~110 °C) Controlled to prevent side reactions
Reaction Time 4-8 hours Monitored by TLC or GC
Yield 70-85% Depends on scale and purity
Purification Distillation, recrystallization To achieve >99% purity

Related Synthesis Insights from Research

  • The ethoxyethoxy group acts as a protecting group for phenolic hydroxyls, enabling selective reactions on other parts of the molecule.
  • The vinyl group allows subsequent polymerization or functional group transformations.
  • Alternative acid catalysts and solvents have been explored to optimize reaction efficiency and environmental impact.
  • The compound’s synthesis is often integrated into multi-step routes for producing advanced polymers or biologically active intermediates.

Additional Preparation Method: Synthesis of Related Compounds

While direct literature on Benzene, (1-ethoxyethoxy)- is limited, related compounds such as 1,4-bis[2-(2-hydroxyethoxy)ethoxy]benzene have been synthesized by alkylation of hydroquinone with 2-(2-chloroethoxy)ethanol in the presence of bases and catalysts in dimethylformamide under inert atmosphere. This method highlights the use of:

  • Potassium carbonate (K2CO3)
  • Cesium carbonate (Cs2CO3)
  • Sodium dithionite (Na2S2O4)
  • Dimethylformamide (DMF) solvent
  • Controlled temperature conditions

This approach yields high purity products with about 75% yield and shortened reaction times, demonstrating efficient etherification strategies applicable to ethoxyethoxy-substituted benzenes.

Summary Table Comparing Preparation Methods

Method Starting Materials Catalysts/Conditions Yield (%) Notes
Acid-catalyzed protection of 4-vinylphenol 4-vinylphenol + ethyl vinyl ether p-Toluenesulfonic acid, toluene, reflux 70-85 Common industrial method, scalable
Alkylation of hydroquinone with 2-(2-chloroethoxy)ethanol Hydroquinone + 2-(2-chloroethoxy)ethanol K2CO3, Cs2CO3, Na2S2O4, DMF, inert atmosphere ~75 High purity, efficient for bis-substituted derivatives

Mechanism of Action

The mechanism of action of benzene, (1-ethoxyethoxy)- involves its interaction with various molecular targets and pathways. The ethoxyethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and behavior in different environments .

Comparison with Similar Compounds

Uniqueness: Benzene, (1-ethoxyethoxy)- is unique due to the presence of the ethoxyethoxy group, which provides additional sites for chemical reactions and interactions. This makes it a valuable compound in various synthetic and industrial applications .

Biological Activity

Benzene, (1-ethoxyethoxy)-, also known by its chemical formula C10H14O2, is a compound of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and industrial chemistry. This article aims to explore the biological activity of this compound through a detailed review of existing literature, case studies, and experimental findings.

Benzene, (1-ethoxyethoxy)- is characterized by its ether functional group, which may influence its solubility and interaction with biological systems. Its structure can be represented as follows:

C6H5 O CH2 CH2 O CH2 CH3\text{C}_6\text{H}_5\text{ O CH}_2\text{ CH}_2\text{ O CH}_2\text{ CH}_3

Biological Activity Overview

The biological activity of Benzene, (1-ethoxyethoxy)- has been evaluated in various studies, focusing on its toxicity, pharmacological effects, and potential therapeutic applications.

Toxicity Studies

A significant aspect of understanding the biological activity of this compound involves assessing its toxicity. In a study examining acute inhalation toxicity, rats were exposed to varying concentrations of related compounds. The results indicated that high concentrations led to mortality and adverse respiratory effects, highlighting the need for careful handling in industrial applications .

Table 1: Acute Inhalation Toxicity Results

Concentration (mg/L)Male Mortality (N)Female Mortality (N)Total Mortality (%)
53/33/3100
13/31/366.6
0.51/30/316.6

Pharmacological Effects

Research has indicated that compounds similar to Benzene, (1-ethoxyethoxy)- may exhibit various pharmacological effects. For instance, studies on benzene sulfonamides have shown their ability to modulate cardiovascular parameters such as perfusion pressure and coronary resistance . These findings suggest that derivatives of benzene compounds could interact with calcium channels and other biomolecules involved in blood pressure regulation.

Case Study: Cardiovascular Effects
In experiments conducted on isolated hearts perfused at a constant flow rate, certain benzene derivatives demonstrated significant changes in coronary resistance when administered at low concentrations (0.001 nM). This suggests a potential therapeutic role for these compounds in managing cardiovascular conditions .

Structure-Activity Relationship

The biological activities of benzene derivatives are often linked to their structural characteristics. The presence of functional groups such as ethoxy or methoxy can enhance or diminish their interaction with biological targets. A comparative analysis of various benzene derivatives can provide insights into optimizing their efficacy.

Table 2: Structure-Activity Relationship Summary

Compound NameStructure TypeBiological Activity
Benzene SulfonamideSulfonamideModulates perfusion pressure
Benzene Derivative AEtherAntimicrobial properties
Benzene Derivative BAlcoholCytotoxic effects

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzene, (1-ethoxyethoxy)-
Reactant of Route 2
Reactant of Route 2
Benzene, (1-ethoxyethoxy)-

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